3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid
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Overview
Description
3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as flurbiprofen and is used in the treatment of pain, fever, and inflammation. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Mechanism of Action
Flurbiprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, flurbiprofen reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Flurbiprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Flurbiprofen has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, flurbiprofen has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Flurbiprofen has a number of advantages for lab experiments. It is a well-established compound that has been extensively studied, and its mechanism of action is well understood. Flurbiprofen is also readily available and relatively inexpensive. However, there are some limitations to the use of flurbiprofen in lab experiments. It has been shown to have some toxic effects on certain cell types, and its effects may vary depending on the experimental conditions.
Future Directions
There are a number of future directions for the study of flurbiprofen. One area of research is the development of new formulations of flurbiprofen that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the potential use of flurbiprofen in the treatment of Alzheimer's disease and cancer. Additionally, the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of flurbiprofen may lead to the development of new drugs with similar properties.
Synthesis Methods
Flurbiprofen can be synthesized by the reaction of 3-amino-benzophenone with 3-methylbutanoyl chloride, followed by the reaction with benzoic acid. This method is known as the Friedel-Crafts acylation reaction and is a commonly used method for the synthesis of aromatic compounds.
Scientific Research Applications
Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. Flurbiprofen has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.
properties
IUPAC Name |
3-[[3-(3-methylbutanoylamino)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)9-17(22)20-15-7-4-8-16(11-15)21-18(23)13-5-3-6-14(10-13)19(24)25/h3-8,10-12H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGMUHUHNCXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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